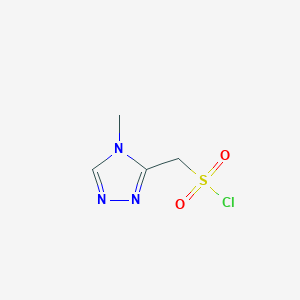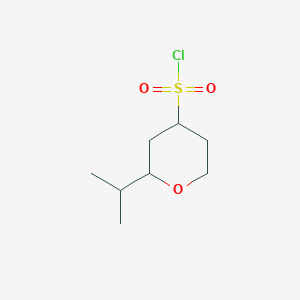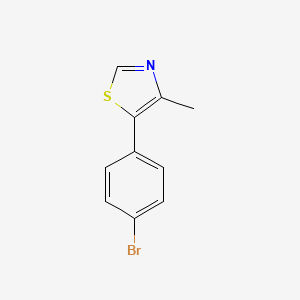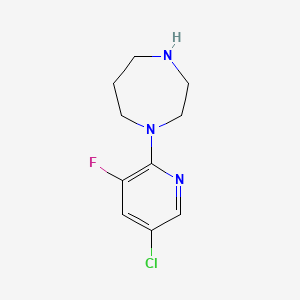
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the triazole ring and a methanesulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors.
Introduction of the Methanesulfonyl Chloride Group: The triazole derivative is then reacted with methanesulfonyl chloride under suitable conditions to introduce the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The triazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a hydroxyl group instead of the methanesulfonyl chloride group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: This compound has an amine group instead of the methanesulfonyl chloride group.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of the methanesulfonyl chloride group.
Uniqueness
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H6ClN3O2S |
|---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3 |
InChI Key |
GXGWNOCGWHPFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13247873.png)
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)


![(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13247896.png)

![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B13247905.png)

![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)

![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13247921.png)

